[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate
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Overview
Description
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is an organic compound with the molecular formula C7H11ClO4 It is a derivative of propene, featuring a chloro group and two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate can be synthesized through the reaction of 1,3-dichloropropene with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the substitution of chlorine atoms with acetate groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of acetic acid and other carboxylic acids.
Reduction: Formation of 1-Propene-1,3-diol, diacetate.
Substitution: Formation of various substituted propene derivatives.
Scientific Research Applications
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The chloro and acetate groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release acetic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Propene-1,3-diol, diacetate: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Propene-1,1-diol, diacetate: Has a different structural arrangement, affecting its chemical properties and reactivity.
1-Propene, 2-chloro-: Lacks the diacetate groups, resulting in different chemical behavior and applications.
Uniqueness
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate is unique due to the presence of both chloro and diacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
10118-72-6 |
---|---|
Molecular Formula |
C7H9ClO4 |
Molecular Weight |
192.6 g/mol |
IUPAC Name |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
InChI Key |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
Isomeric SMILES |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Canonical SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Origin of Product |
United States |
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